molecular formula C9H13NNa2O5S B578049 N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt CAS No. 1356933-73-7

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

Cat. No. B578049
M. Wt: 296.263
InChI Key: MUCIEDHPXAQZRB-YRXXMFLKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers) is a renowned biomedical compound, garnering attention in studying kidney and liver afflictions. It has inherent aptitude to moderate oxidative stress and impede inflammatory reactions . The molecular formula is C9H13NNa2O5S and the molecular weight is 293.25 .


Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can be represented by the InChI string: InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 . The Canonical SMILES representation is CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt include a molecular weight of 249.29 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility characteristics . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass is 249.06709375 g/mol . The topological polar surface area is 129 Ų . The compound has a heavy atom count of 16 .

Scientific Research Applications

  • Metabolism of Acrylamide : N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), a metabolite of acrylamide, has been identified in human metabolism. The study involved analyzing the excretion of d3-iso-GAMA in human urine after oral administration of deuterium-labeled acrylamide (Hartmann et al., 2009).

  • Clinical Applications of N-acetylcysteine : N-acetylcysteine, a derivative of L-cysteine, is widely used for several clinical applications like the antidote for acetaminophen overdose, prevention of chronic obstructive pulmonary disease exacerbation, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

  • Metabolism of Bromopropane : Studies on the metabolism of 1- and 2-bromopropane in rats have identified (+)-n-propylmercapturic acid sulphoxide, i.e. (+)-N-acetyl-S-n-propyl-l-cysteine S-oxide, as a metabolite. This research sheds light on the biochemical aspects of toxic agents (Barnsley et al., 1966).

  • Quantification of Biomarkers : A method was developed for quantifying biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine, which involves analyzing urinary mercapturic acids including N-acetyl-S-(3,4-dihydroxybutyl)cysteine (Schettgen et al., 2009).

  • Computational and Electrochemical Studies : L-Cysteine and its derivatives, including N-Acetyl-l-Cysteine, have been investigated as green chemical corrosion inhibitors for mild steel. The study integrates experimental and computational methods to understand the corrosion mechanisms (Fu et al., 2011).

  • Cancer Preventive Mechanisms of N-Acetyl-l-Cysteine : N-Acetyl-l-Cysteine has been evaluated for its antigenotoxic and cancer preventive mechanisms, thanks to its role as a glutathione precursor and antioxidant properties (Flora et al., 2004).

  • Effects in Neurodegenerative Diseases : N-Acetylcysteine has been studied for its potential in therapies against neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders, due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

properties

IUPAC Name

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCIEDHPXAQZRB-YRXXMFLKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NNa2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675521
Record name Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

CAS RN

1356933-73-7
Record name Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
F Chemicals, JM Gray
Number of citations: 0

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